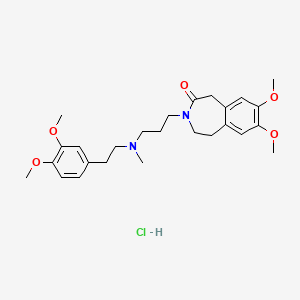
Zatebradine hydrochloride
説明
Zatebradine hydrochloride is a potent HCN channel antagonist . It is a bradycardic compound that blocks the hyperpolarization-activated inward current (If) through cyclic nucleotide-gated cation channels in sinoatrial node cells . It can also block voltage-gated outward K+ currents and related neuronal hyperpolarization-activated inward current (Ih) channels .
Molecular Structure Analysis
The molecular formula of Zatebradine hydrochloride is C26H37ClN2O5 . Its molecular weight is 493.04 g/mol . The IUPAC name is 3-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride .Physical And Chemical Properties Analysis
Zatebradine hydrochloride is a white powder . It is soluble in water . The compound should be stored in a desiccated condition at 2-8°C .科学的研究の応用
Enhancing Baroreflex Sensitivity and Heart Rate Variability
- Application : Zatebradine has been shown to enhance arterial baroreflex sensitivity (BRS) and heart rate variability (HRV) in rats, especially after myocardial infarction. This indicates increased vagal control of heart rate, which has significant implications for heart health post-infarction (Krüger et al., 2000).
Influencing Retinal Rod Photoreceptors
- Application : Zatebradine affects the electrophysiological properties of retinal rod photoreceptors. It influences the membrane potential and inhibits specific ion currents, which has implications for understanding vision and potential adverse effects on vision in clinical contexts (Satoh & Yamada, 2002).
Cardiac Conduction and Repolarization
- Application : Zatebradine selectively influences cardiac conduction and repolarization, particularly at the sinoatrial node, without significantly affecting other heart rhythms. This selectivity is crucial for understanding its therapeutic applications in cardiac rhythm management (Sen et al., 2002).
Effects on Ischemia and Reperfusion-induced Arrhythmias
- Application : Zatebradine demonstrates effectiveness against ischemia and reperfusion-induced arrhythmias in dogs. It indicates its potential role in managing arrhythmias during heart-related stress conditions (Naito et al., 2000).
Modifying Heart Rate Variability
- Application : It has been observed that zatebradine distinctly modifies heart rate variability and QT-interval variability. This differential impact compared to other bradycardic agents suggests unique effects on cardiac rhythm management (Yamabe et al., 2007).
Long-term Treatment Effects on Myocardial Infarction
- Application : Long-term administration of zatebradine in rats with myocardial infarction showed a decrease in necrotic changes in the cardiac muscle, suggesting potential benefits in heart health post-infarction (Tsorin et al., 2008).
Autoregulation of Cardiac Output
- Application : In rainbow trout, zatebradine was used to study the intrinsic regulation of cardiac output, demonstrating its utility in cardiovascular research beyond human medicine (Altimiras & Axelsson, 2004).
Development of Analogues as Potential I(f) Channel Blockers
- Research : Studies have focused on synthesizing analogues of zatebradine for improved efficacy in reducing spontaneous heartbeats, indicating ongoing research in enhancing its pharmacological profile (Bom et al., 2001).
将来の方向性
Zatebradine hydrochloride has potential for future therapeutic interventions. It has been suggested that HCN channels, which Zatebradine hydrochloride targets, could be excellent opportunities for the development of novel anticonvulsant, anaesthetic, and analgesic drugs . Furthermore, the design of agents that selectively target each of the four HCN channel isoforms is an important goal for future drug development .
特性
IUPAC Name |
3-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O5.ClH/c1-27(13-9-19-7-8-22(30-2)23(15-19)31-3)11-6-12-28-14-10-20-16-24(32-4)25(33-5)17-21(20)18-26(28)29;/h7-8,15-17H,6,9-14,18H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNKXJHEQKMWCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
85175-67-3 (Parent) | |
| Record name | Zatebradine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091940873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6045745 | |
| Record name | Zatebradine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zatebradine hydrochloride | |
CAS RN |
91940-87-3 | |
| Record name | 2H-3-Benzazepin-2-one, 3-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91940-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zatebradine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091940873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zatebradine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZATEBRADINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJB7DYV16A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



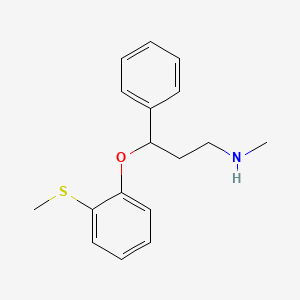
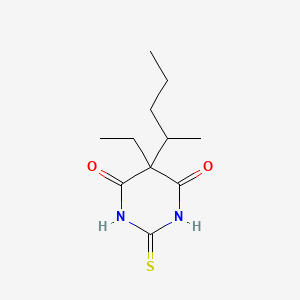
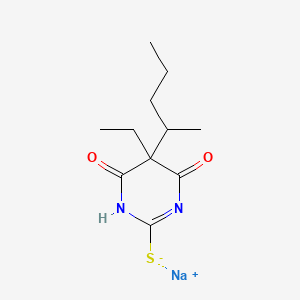
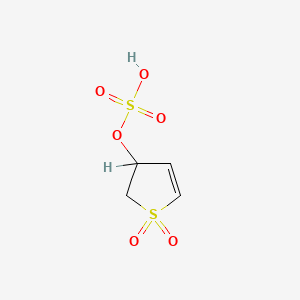
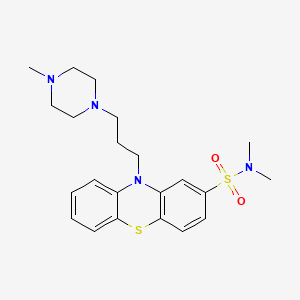
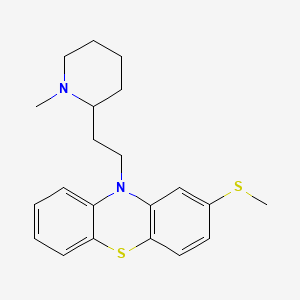
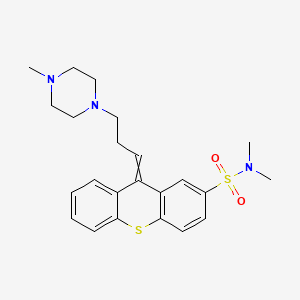
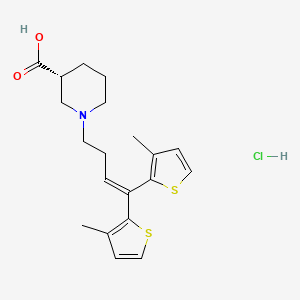
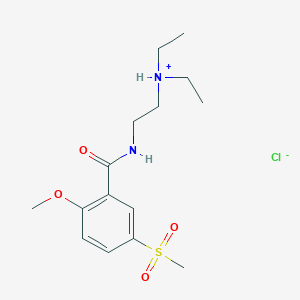
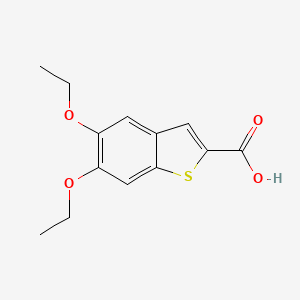
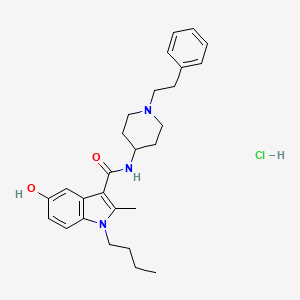
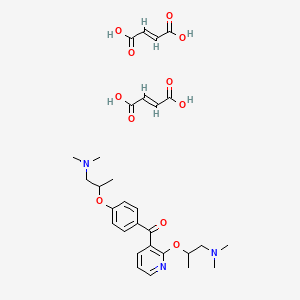
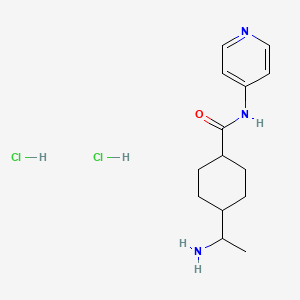
![7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B1682343.png)